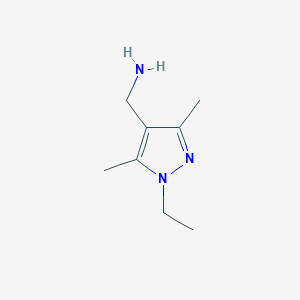

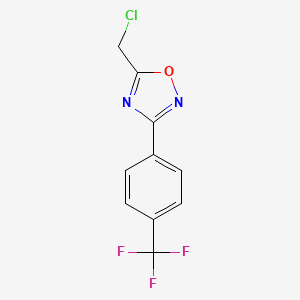

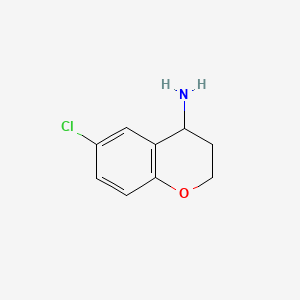

![molecular formula C11H10N2O4S2 B1355777 {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-09-9](/img/structure/B1355777.png)

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

概要

説明

Synthesis Analysis

The synthesis of compounds similar to “{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid” involves complex chemical reactions. For instance, the synthesis of polysubstituted 2-amino-4H-chromene derivatives involves a cascade type Knoevenagel–Michael addition reaction . Another example is the synthesis of α-arylglycine esters via a one-pot catalytic enantioselective process .Molecular Structure Analysis

The molecular structure of “{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid” is characterized by the presence of a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid” or similar compounds are complex and can involve multiple steps. For example, vinyl sulfone-based compounds can undergo irreversible to reversible reactions with thiols . Another example is the reaction of amino acids with ninhydrin, which results in a color change, indicating the presence of α-amino acids .Physical And Chemical Properties Analysis

Amino acids, which have similar structures to “{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid”, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .科学的研究の応用

Anticancer Activity

2-Aminothiazole derivatives have been found to exhibit anticancer properties . They can act on various cancer cells, inhibiting their growth and proliferation. The specific mechanisms of action may vary, but they often involve disrupting key cellular processes or structures.

Antioxidant Activity

These compounds can also act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent a variety of health problems, including chronic diseases and aging-related conditions.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in treating or preventing infections.

Anti-inflammatory Activity

These compounds have anti-inflammatory effects . They can reduce inflammation in the body, which can be beneficial in treating conditions like arthritis, asthma, and inflammatory bowel disease.

Antiviral Activity

Some 2-aminothiazole derivatives have shown antiviral properties . They can inhibit the replication of certain viruses, which could make them useful in antiviral therapies.

Neuroprotective Activity

2-Aminothiazole derivatives can have neuroprotective effects . They can protect nerve cells from damage or degeneration, which could be beneficial in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke.

作用機序

Target of Action

Similar compounds, such as 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, have been found to target methionine aminopeptidase 2 in humans . This enzyme plays a crucial role in protein synthesis and cell cycle progression.

Biochemical Pathways

Similar compounds have been found to influence pathways related to protein synthesis and cell cycle progression . The downstream effects of these pathway alterations could include changes in cell growth and proliferation.

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the known targets of similar compounds, it is likely that this compound could influence protein synthesis and cell cycle progression, potentially leading to changes in cell growth and proliferation .

特性

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c14-10(15)6-8-7-18-11(12-8)13-19(16,17)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVEFTUTRSTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585902 | |

| Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

CAS RN |

62557-09-9 | |

| Record name | 2-[(Phenylsulfonyl)amino]-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62557-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

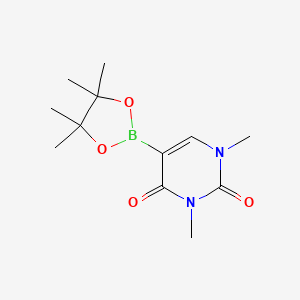

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)